Product packaging for 4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE(Cat. No.:CAS No. 53847-33-9)

4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE

Cat. No.: B1599647
CAS No.: 53847-33-9
M. Wt: 336.2 g/mol
InChI Key: QJXSMIWPAKJPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Aromatic Imine (Schiff Base) Chemistry

N-(Diphenylmethylene)benzenamine derivatives belong to the larger class of organic compounds known as imines, or more specifically, Schiff bases. A Schiff base is characterized by a carbon-nitrogen double bond (C=N), where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. merckmillipore.com This functional group, also called an azomethine, is typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. semanticscholar.org

The synthesis of 4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE follows this classic pathway, involving the reaction of 4-bromoaniline (B143363) with benzophenone (B1666685), typically catalyzed by acid or heat, with the removal of water to drive the reaction to completion. Aromatic imines, particularly those derived from aromatic aldehydes and anilines, tend to be more stable than their aliphatic counterparts due to the electronic conjugation between the C=N bond and the aromatic rings. semanticscholar.org This stability, combined with the reversible nature of their formation, makes them versatile intermediates in organic synthesis. bldpharm.com

Strategic Importance of Brominated Aromatic Imines in Contemporary Organic Synthesis and Functional Materials Science

The strategic value of a molecule like this compound is derived from its two key features: the imine functional group and the bromine substituent on the aniline (B41778) ring.

The bromine atom serves as a highly versatile synthetic handle. Aryl bromides are crucial precursors in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions. acs.orgresearchgate.net This allows for the bromine atom on the benzenamine ring to be replaced with a wide array of other functional groups, including alkyl, vinyl, aryl, or amino groups. acs.orgnih.gov This capability enables the construction of complex molecular architectures from the relatively simple brominated imine scaffold. For instance, the bromo-aniline moiety is a key building block for synthesizing more complex molecules, including pharmaceuticals and functionalized N-phenylanilines. chemicalbook.comresearchgate.net

From a materials science perspective, the incorporation of bromine can impart specific properties to a molecule and any subsequent polymers or materials derived from it. Brominated compounds are well-known for their application as flame retardants. researchgate.net Furthermore, the presence of a heavy atom like bromine can influence the photophysical properties of a material, such as promoting intersystem crossing, which is relevant in the design of phosphorescent organic light-emitting diodes (OLEDs). The Schiff base core itself is a privileged ligand in coordination chemistry, capable of forming stable complexes with various transition metals. nih.govjocpr.combiointerfaceresearch.com These metal complexes have shown a wide range of applications, including catalysis, and possess interesting magnetic and electronic properties. nih.govresearchgate.net

Overview of Current Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several clear research trajectories based on the known reactivity of its components.

Synthetic Intermediate: The primary and most evident application is its use as a synthetic intermediate. The diphenylmethylene group serves as a robust protecting group for the primary amine (4-bromoaniline). This protection allows for selective chemical transformations at the bromine-substituted position without interference from the reactive amino group. Following the desired reaction (e.g., a Suzuki coupling to add a new aryl group), the imine can be readily hydrolyzed back to the primary amine, yielding a new, functionalized aniline derivative.

Precursor for Heterocyclic Compounds: Imines are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. Research could explore the use of this compound in cycloaddition reactions or other cyclization strategies to create novel quinoline, acridine, or other heterocyclic systems.

Functional Materials Development: Leveraging the properties of both the brominated ring and the diphenylmethylene imine structure, research could be directed towards creating novel functional materials. catsyn.com Polymerization of derivatives of this compound could lead to polymers with high refractive indices or specific electronic properties. rsc.orgnih.gov Furthermore, its use as a ligand to form new transition metal complexes is a promising avenue for developing novel catalysts or materials with unique magnetic or optical characteristics. nih.govbiointerfaceresearch.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53847-33-9 bldpharm.comcatsyn.com
Molecular Formula C₁₉H₁₄BrN catsyn.com
Molecular Weight 336.23 g/mol catsyn.com
Appearance Crystalline SolidInferred
Purity >98% catsyn.com

General Synthesis Reaction

Reactant 1Reactant 2ProductReaction Type
4-BromoanilineBenzophenoneThis compoundSchiff Base Condensation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14BrN B1599647 4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE CAS No. 53847-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-1,1-diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN/c20-17-11-13-18(14-12-17)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXSMIWPAKJPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451919
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53847-33-9
Record name N-Diphenylmethylene-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Conventional and Contemporary Synthetic Routes to 4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE

The synthesis of this compound, a type of Schiff base or imine, is primarily achieved through established and modern organic chemistry techniques. These methods focus on the efficient construction of the characteristic carbon-nitrogen double bond (C=N).

Condensation Reactions between 4-Bromoaniline (B143363) and Benzophenone (B1666685)

The most direct and common method for synthesizing this compound is the acid-catalyzed condensation reaction between 4-bromoaniline and benzophenone. libretexts.orgmasterorganicchemistry.com This reaction involves the formation of a C=N double bond through the elimination of a water molecule. masterorganicchemistry.com

The general reaction is as follows:

4-Bromoaniline + Benzophenone ⇌ this compound + Water

Various catalysts and conditions can be employed to drive this equilibrium-based reaction toward the product. Acid catalysis is typical, and the pH must be carefully controlled; the reaction rate is often optimal around a pH of 5. libretexts.org At higher pH levels, there is insufficient acid to protonate the hydroxyl intermediate, hindering water elimination, while at very low pH, the amine reactant can be excessively protonated, rendering it non-nucleophilic. libretexts.org Solvent-free conditions or the use of dehydrating agents can also be used to improve yields by removing water as it is formed. Similar syntheses of Schiff bases have been successfully carried out using catalysts like clay or silica (B1680970) under microwave irradiation, or simply by grinding the solid reactants together. nih.gov

A related synthesis of 4-bromo-N-[(4-chlorophenyl)methylene]-benzenamine is performed by reacting p-chlorobenzaldehyde with p-bromoaniline, illustrating the versatility of this condensation reaction for creating a variety of imines. chegg.com

Mechanistic Elucidation of Imine Formation Pathways (e.g., Nucleophilic Addition-Elimination)

The formation of the imine bond between an amine and a ketone proceeds through a well-understood nucleophilic addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com The process can be broken down into the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of 4-bromoaniline on the electrophilic carbonyl carbon of benzophenone. This forms a zwitterionic intermediate called a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. This proton transfer, which can be intramolecular or mediated by the solvent or catalyst, results in a neutral amino alcohol intermediate. libretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the amino alcohol is protonated to form a good leaving group, water (-OH2+). libretexts.orgyoutube.com

Elimination of Water: The lone pair of electrons on the nitrogen atom pushes down to form a carbon-nitrogen double bond, expelling a molecule of water. This step results in the formation of a protonated imine, known as an iminium ion. libretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the final, neutral imine product, this compound, and regenerating the acid catalyst. masterorganicchemistry.comyoutube.com

This entire sequence is reversible, and the formation of the imine can be favored by removing water from the reaction mixture. libretexts.org

Utilization of Precursors and Protecting Group Strategies in Synthesis

The primary precursors for the synthesis of this compound are 4-bromoaniline and benzophenone. The synthesis of 4-bromoaniline itself may involve protecting group strategies to ensure regioselectivity. For instance, the nitrogen of aniline (B41778) can be protected with a tert-butyldimethylsilyl (TBS) group to shield the amine during subsequent reactions like bromination. chemicalbook.com Similarly, acetyl groups have been used to protect the amino groups in o-phenylenediamine (B120857) during bromination reactions. google.com

Interestingly, the diphenylmethylene group, which is part of the target molecule's structure, is itself a widely used protecting group for primary amines. Benzophenone imines are stable to various reagents and chromatographic conditions, making them excellent for protecting the amine functionality. wikipedia.orgresearchgate.net This protected amine can then undergo various transformations before the imine is hydrolyzed to regenerate the primary amine. researchgate.net

Furthermore, benzophenone imine can function as an ammonia (B1221849) equivalent in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This strategy allows for the formation of primary anilines from aryl halides, where the benzophenone imine adduct is formed first and then cleaved under mild conditions to yield the desired product. researchgate.net

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers two primary sites for further chemical modification: the imine (C=N) bond and the carbon-bromine (C-Br) bond.

Post-Synthesis Modification of the Imine Framework

The imine functional group can undergo several transformations. One of the most fundamental reactions is hydrolysis. Treatment with aqueous acid can reverse the formation reaction, cleaving the C=N bond to regenerate 4-bromoaniline and benzophenone. masterorganicchemistry.com

Additionally, the imine bond can be reduced. For example, the photoreduction of benzophenone N-alkylimines has been shown to yield the corresponding reduced benzhydrylalkylamines. researchgate.net This suggests that the C=N bond in this compound could be selectively reduced to form the corresponding secondary amine, 4-bromo-N-(diphenylmethyl)benzenamine.

Introduction of Diverse Functional Groups via Carbon-Bromine Bond Reactivity

The presence of the bromine atom on the phenyl ring provides a powerful handle for introducing a wide array of functional groups through cross-coupling reactions. The carbon-bromine bond is a common and effective reaction site for transition metal-catalyzed reactions. nih.gov

One of the most powerful of these methods is the Suzuki cross-coupling reaction. nih.govresearchgate.net In this reaction, the this compound can be reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₃PO₄). nih.gov This results in the formation of a new carbon-carbon bond at the position of the bromine atom, allowing for the synthesis of complex biaryl structures and other derivatives. Research has demonstrated the successful Suzuki coupling of imines containing a bromo-substituted aryl moiety, highlighting the feasibility of this approach. nih.gov

Another important reaction is the Heck cross-coupling, which can be used to form C-C bonds by reacting the aryl bromide with an alkene in the presence of a palladium catalyst. chemicalbook.com This enables the introduction of alkenyl substituents onto the aromatic ring. These derivatization strategies significantly enhance the molecular diversity that can be achieved starting from this compound, making it a valuable building block in synthetic organic chemistry.

Interactive Data Table: Synthetic Reactions

Reaction TypeReactantsProductKey Conditions/CatalystsReference
Imine Formation4-Bromoaniline, BenzophenoneThis compoundAcid catalysis (e.g., pH ~5), Removal of water libretexts.orgmasterorganicchemistry.com
Suzuki CouplingThis compound, Arylboronic acid4-Aryl-N-(diphenylmethylene)benzenaminePd(PPh₃)₄, K₃PO₄ nih.gov
Imine HydrolysisThis compound, Water4-Bromoaniline, BenzophenoneAqueous acid (H₃O⁺) masterorganicchemistry.com
Heck CouplingThis compound, Alkene4-Alkenyl-N-(diphenylmethylene)benzenaminePalladium catalyst chemicalbook.com

Green Chemistry Principles and Sustainable Approaches in the Synthesis of N-(Diphenylmethylene)benzenamine Analogues

The synthesis of N-(diphenylmethylene)benzenamine and its analogues, a class of imines with significant applications in organic synthesis, has traditionally involved methods that are often not aligned with the principles of green chemistry. These conventional methods can require harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. In response to the growing need for environmentally benign chemical processes, researchers have focused on developing more sustainable synthetic routes to these valuable compounds. These modern approaches emphasize the use of alternative energy sources, solvent-free conditions, and recyclable catalysts to improve efficiency, reduce waste, and minimize environmental impact.

Key green chemistry principles applied to the synthesis of N-(diphenylmethylene)benzenamine analogues include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. nih.govresearchgate.net These principles are manifested in various innovative synthetic strategies.

One of the most prominent green approaches is the move towards solvent-free reactions . primescholars.com Traditional imine synthesis often involves the azeotropic removal of water in solvents like toluene, which are volatile and hazardous. Solvent-free methods, such as grinding or mechanochemistry, offer a significant improvement by eliminating the need for a reaction medium. nih.govresearchgate.net These techniques not only reduce solvent waste but can also lead to higher yields and shorter reaction times due to the high concentration of reactants. For instance, the condensation of anilines and aromatic aldehydes to form azomethines has been shown to proceed efficiently in the absence of a solvent. researchgate.net

The use of alternative energy sources like microwave irradiation and ultrasound has also revolutionized the synthesis of imine compounds. ajchem-a.comanton-paar.com Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improves product yields. ajchem-a.comanton-paar.comasianjpr.com This efficiency is a core tenet of green chemistry's focus on energy conservation. Similarly, ultrasound-assisted synthesis can enhance reaction rates through acoustic cavitation, providing a milder and more energy-efficient alternative to conventional heating. researchgate.netnih.govunito.it

Catalysis is another cornerstone of green synthetic methodologies for N-(diphenylmethylene)benzenamine analogues. The development of efficient and recyclable catalysts is crucial for minimizing waste. While traditional methods might use stoichiometric amounts of acids or bases, green approaches favor catalytic quantities. beilstein-journals.org Research has explored the use of various catalysts, including Lewis acids in recyclable ionic liquids, which can serve as both the catalyst and the reaction medium, simplifying product isolation and catalyst recovery. researchgate.net Biocatalysis, using enzymes like horseradish peroxidase, represents a highly sustainable option, offering high selectivity under mild, aqueous conditions. nih.govacs.org Furthermore, the use of heterogeneous catalysts, such as porous solid acids or nano-catalysts, allows for easy separation from the reaction mixture and potential reuse, aligning with the principles of a circular economy. acs.orgdoi.org

The following table summarizes research findings on various green synthetic methodologies for N-(diphenylmethylene)benzenamine analogues, highlighting the improvements in reaction conditions, times, and yields.

Interactive Data Table: Green Synthetic Approaches to N-(Diphenylmethylene)benzenamine Analogues

Starting MaterialsProduct AnalogueMethodCatalyst/ConditionsReaction TimeYield (%)Reference(s)
Benzophenone, BenzylamineN-Benzyl-1,1-diphenylmethanimineSolvent-free, Room Temp.NoneNot specifiedGood asianjpr.com
Substituted Hydroxyketone, Substituted AnilinesSubstituted IminesGrinding, Room Temp.Glacial Acetic Acid4-7 min72-85 nih.gov
Benzophenone Imine, α-Halogen EstersN-(diphenylmethylene)glycine alkyl estersMicrowave (700W), Solvent-freeK₂CO₃, PEG-40020 min85-95
Benzophenone, Hydroxylamine (B1172632) HydrochlorideBenzophenone oximeMicrowaveNaOH, Rectified Spirit, WaterNot specifiedHigh asianjpr.com
Benzaldehyde, AnilineN-BenzylideneanilineUltrasound, Solvent-freeNone2-15 min71-98 researchgate.net
o-Aminophenols, Dienophiles1,4-Benzoxazines (via quinone imines)Biocatalysis, One-potHorseradish Peroxidase, H₂O₂3.5 h42-92 nih.govacs.org
Benzene (B151609), Benzoyl ChlorideBenzophenoneFriedel-Crafts AcylationLewis Acid Ionic Liquid (BmimCl-FeCl₃)Shortup to 97 researchgate.net
Benzophenone, bis(trimethylsilyl)amineBenzophenone imineCatalytic, Ambient Temp.Tetrabutylammonium fluoride (B91410) (TBAF)Not specifiedGood acs.org

These research findings demonstrate a clear trend towards more sustainable practices in the synthesis of N-(diphenylmethylene)benzenamine analogues. The adoption of solvent-free conditions, alternative energy sources, and innovative catalytic systems not only reduces the environmental footprint of these chemical processes but often leads to significant improvements in efficiency, making green chemistry an economically viable and scientifically superior approach.

Advanced Reactivity and Reaction Mechanisms of 4 Bromo N Diphenylmethylene Benzenamine

Reactivity of the Imine (C=N) Moiety

Nucleophilic Addition Reactions to the Azomethine Linkage

The electrophilic nature of the imine carbon facilitates nucleophilic addition reactions, a fundamental class of transformations in organic synthesis for forming new chemical bonds. nih.gov Various nucleophiles can add across the C=N double bond, leading to a range of functionalized amine derivatives.

Recent research has highlighted the use of N-functionalized hydroxylamine (B1172632) reagents as precursors for nucleophilic addition to imines. nih.gov These reactions can proceed under transition-metal-free conditions and have been shown to be effective with a variety of nucleophiles, including alcohols and hydrazines. nih.gov For instance, the reaction tolerates versatile functionalities such as allyl, alkynyl, and cyano groups. nih.gov The use of both aromatic and aliphatic hydrazines results in good yields of the corresponding addition products. nih.gov

Table 1: Examples of Nucleophilic Addition to Imines

Nucleophile Product Type Reaction Conditions
Alcohols (Methanol, Ethanol, etc.) α-Alkoxyamines Transition-metal-free

Cycloaddition Chemistry and Pericyclic Reactions Involving the Imine

The imine moiety can also participate in cycloaddition reactions, where it acts as a 2π component. A study reported a novel cycloaddition reaction of 4-bromo-2,6-dimethyl-phenylisonitrile with acetylene (B1199291) derivatives, highlighting the potential for imine-related structures to form cyclic compounds. nih.gov While direct evidence for 4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE in such reactions is limited in the provided context, the reactivity of the imine functional group suggests its capability to undergo pericyclic reactions to form various heterocyclic systems.

Reactivity at the Brominated Phenyl Ring

The presence of a bromine atom on the phenyl ring opens up a vast area of synthetic possibilities, particularly through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. nih.govlibretexts.org The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Studies on similar bromo-substituted anilines have demonstrated the robustness of this reaction with various boronic esters, including those with unique functionalities. nih.gov The reaction conditions often involve a palladium catalyst, a base, and a suitable solvent. mdpi.comnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. youtube.com The reaction is catalyzed by a palladium complex and requires a base. youtube.comthieme-connect.de The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com The Heck reaction is particularly useful for intramolecular cyclizations, leading to complex cyclic structures. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, in the presence of a base. researchgate.netnih.govorganic-chemistry.org This method is a primary choice for constructing sp–sp² carbon–carbon bonds, leading to aryl-substituted alkynes. researchgate.net The reaction can be performed under mild conditions, and copper-free variations have also been developed. nih.gov The proposed mechanism for the copper-free Sonogashira reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Key Bond Formed
Suzuki-Miyaura Organoboron Reagent Pd catalyst, Base C(sp²)–C(sp²)
Heck Alkene Pd catalyst, Base C(sp²)–C(sp²)

Nucleophilic Aromatic Substitution (SNAr) Pathways

While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA) can occur under specific conditions, such as the presence of strong electron-withdrawing groups on the aromatic ring or the use of very strong nucleophiles. libretexts.org The generally accepted mechanism for SNA on activated aryl halides is a two-step addition-elimination process via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com In this process, the nucleophile attacks the carbon bearing the leaving group, forming the intermediate, which then loses the halide ion to restore aromaticity. libretexts.org For unactivated aryl halides, an alternative pathway involving a benzyne (B1209423) intermediate can occur under strongly basic conditions. youtube.com

Recent studies have also suggested that some SNA reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov The presence of an oxidizing metal center bound to an anilido ligand has been shown to activate the aromatic ring towards nucleophilic attack, in an unusual example of nucleophilic aromatic substitution of hydrogen. washington.edu

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.org The bromine atom and the N-(diphenylmethylene)amino group on this compound will direct incoming electrophiles to specific positions on the phenyl ring.

The bromine atom is an ortho-, para-directing deactivator. The amino group, even when substituted as an imine, is generally an ortho-, para-directing activator due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. The interplay of these two substituents will influence the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgminia.edu.eglumenlearning.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eglibretexts.org

Reaction Kinetics and Thermodynamic Considerations in Transformations

The transformations of this compound, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, are governed by a complex interplay of reaction kinetics and thermodynamics. The kinetics of these reactions, which dictate the rate at which products are formed, are often dependent on several factors including the nature of the catalyst, the solvent, and the reaction temperature.

While specific kinetic data for this compound is not extensively documented, studies on analogous compounds such as 4-bromoaniline (B143363) provide valuable insights. A comparative kinetic study of the Suzuki reaction involving 4-bromoaniline and phenylboronic acid using a Pd–poly(AA) hybrid catalyst demonstrated the influence of reaction parameters on the turnover frequency (TOF), a measure of catalytic activity. researchgate.net For instance, the TOF was observed to increase with temperature, indicating that thermal energy enhances the reaction rate. researchgate.net

The table below, derived from a study on a similar aryl bromide system, illustrates the effect of temperature and a phase transfer agent on the reaction yield and TOF.

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)TOF (h⁻¹)
1Water90--~2000
2Water-Toluene--913136
3Water with TBAB---3740
4Water-Toluene with TBAB---3819
Data adapted from a kinetic study of a Suzuki reaction involving an aryl bromide. researchgate.net

Furthermore, quantitative structure-reactivity models have been developed to predict the relative free energies of activation (ΔG‡) for the oxidative addition of various (hetero)aryl bromides to a Pd(0) complex. nih.gov These models, which utilize molecular descriptors, can provide a quantitative estimation of the reactivity of this compound in such reactions. nih.gov

Role of Catalysis in Modulating Reaction Pathways and Selectivity

Catalysis is paramount in controlling the reaction pathways and achieving high selectivity in the transformations of this compound. The choice of catalyst, which typically consists of a metal precursor and a ligand, can profoundly influence the outcome of the reaction, including the rate, yield, and regioselectivity.

Palladium-based catalysts are extensively used for cross-coupling reactions involving aryl halides. mdpi.comorganic-chemistry.org The ligand coordinated to the palladium center plays a critical role in modulating the catalyst's activity and selectivity. For instance, in palladium-catalyzed C-N cross-coupling reactions, the design of the ligand is crucial for promoting the desired bond formation and preventing side reactions. mit.eduresearchgate.netmit.edu

In the context of this compound, which possesses both a bromo substituent and an imine group, the catalyst can be engineered to selectively activate the C-Br bond for cross-coupling while leaving the imine functionality intact. A study on the palladium-catalyzed Suzuki cross-coupling of a similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated excellent regioselectivity. The reaction preferentially occurred at the aryl-bromo bond over the thiophenyl-bromo bond, which is attributed to the higher reactivity of the aryl-bromo position. nih.gov This highlights how the electronic properties of the substrate, in conjunction with the catalyst, dictate the reaction pathway.

The following table summarizes the results of a Suzuki coupling reaction of a related bromo-imine compound, showcasing the yields obtained with different boronic acids.

EntryBoronic AcidProductYield (%)
13-chloro-4-fluorobenzene boronic acid4a44
24-chlorobenzene boronic acid4b51
Data from a study on the Suzuki coupling of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline. nih.gov

The choice of base and solvent is also integral to the catalytic system and can significantly impact selectivity and efficiency. The base is required to activate the organoboron reagent in Suzuki couplings and to facilitate the deprotonation of the amine in C-N coupling reactions. wikipedia.org The solvent system influences the solubility of the reactants and catalyst, and can affect the reaction kinetics. researchgate.net

Advanced Spectroscopic and Computational Characterization

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic analysis provides a powerful, non-destructive means to ascertain the molecular architecture and electronic environment of 4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound by identifying the unique chemical environments of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons on the 4-bromophenyl ring are expected to appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the two phenyl rings from the diphenylmethylene moiety would likely overlap, producing a complex multiplet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom TypePredicted Chemical Shift (ppm)Multiplicity / Remarks
¹H NMR
Aromatic (2H, -C₆H₄-Br)~7.4 - 7.6Doublet (ortho to Br)
Aromatic (2H, -C₆H₄-Br)~6.9 - 7.1Doublet (ortho to N)
Aromatic (10H, -C(C₆H₅)₂)~7.2 - 7.8Multiplet
¹³C NMR
C=N (Imine)~165 - 175Quaternary Carbon
Aromatic C-N~148 - 152Quaternary Carbon
Aromatic C-Br~118 - 122Quaternary Carbon, signal influenced by bromine
Aromatic C-H & C-C~120 - 140Multiple signals corresponding to aromatic carbons

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The most diagnostic peak in the IR spectrum of this compound is the C=N (imine) stretching vibration, which is expected to appear in the 1620-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ range. The C-Br stretch is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region. For a non-centrosymmetric molecule like this, many vibrational modes will be active in both IR and Raman spectroscopy, providing complementary information.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3020 - 3100Medium
Imine C=NStretching1620 - 1650Strong
Aromatic C=CRing Stretching1450 - 1600Medium-Strong
C-NStretching1250 - 1350Medium
C-BrStretching500 - 650Medium-Strong

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The extended conjugation of this compound, involving the two phenyl rings and the brominated aniline (B41778) moiety linked by the imine bond, gives rise to characteristic absorption bands.

The spectrum is expected to be dominated by intense π→π* transitions, corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. These are typically observed in the 250-400 nm range. A weaker n→π* transition, involving the excitation of a non-bonding electron from the imine nitrogen atom to an antibonding π* orbital, may also be observed as a shoulder at a longer wavelength (typically >350 nm). researchgate.net The presence of the bromine atom and the diphenylmethylene group acts as auxochromes and chromophores, influencing the position and intensity of these absorption maxima.

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. The molecular formula is C₁₉H₁₄BrN.

The high-resolution mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. A key feature will be the isotopic pattern of bromine: two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is definitive for the presence of a single bromine atom. Common fragmentation pathways in electron ionization (EI) would involve the cleavage of the C-N or C=N bonds, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (approx.)Ion StructureRemarks
335/337[C₁₉H₁₄BrN]⁺Molecular ion peak (M⁺); shows characteristic ~1:1 Br isotope pattern.
180[C₁₃H₁₀N]⁺Loss of the bromophenyl radical.
165[(C₆H₅)₂C]⁺Diphenylmethylium fragment, loss of the bromoaniline radical.
155/157[C₆H₄Br]⁺Bromophenyl fragment.
91[C₆H₅N]⁺Phenylnitrene radical cation.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the molecular packing is driven by a combination of weak intermolecular forces. Due to the absence of strong hydrogen bond donors, the packing of this compound would be primarily governed by van der Waals forces and specific, weaker interactions.

The multiple phenyl rings create an environment ripe for C-H...π interactions, where a C-H bond from one molecule interacts with the electron-rich face of a phenyl ring on an adjacent molecule. These interactions are crucial in directing the crystal packing arrangement. Furthermore, π-π stacking interactions between the flat phenyl rings of neighboring molecules are expected, likely in an offset or herringbone arrangement to minimize steric repulsion. The bromine atom can also participate in weak halogen...π or other dipole-dipole interactions, further stabilizing the crystal lattice. The structure of p-bromoaniline itself is held together by weak van der Waals interactions, forming zigzag chains. researchgate.net A similar motif, influenced by the bulky diphenylmethylene group, could be anticipated.

Conformational Analysis (e.g., Dihedral Angles, Torsion Angles)

Conformational analysis of this compound is critical for understanding its steric and electronic properties. The molecule's conformation is largely defined by the rotational freedom around the C-N and C=N bonds, leading to specific spatial arrangements of the aromatic rings. The key parameters in this analysis are the dihedral and torsion angles, which describe the twist between the planes of the phenyl groups.

In similar diphenylamine (B1679370) derivatives, the aryl rings typically adopt a non-coplanar, "propeller-like" disposition around the central nitrogen atom nih.gov. This twisting is a result of steric hindrance between the ortho-hydrogens on the adjacent rings. For the imine portion of the molecule, the geometry is also a subject of interest. For instance, in a related compound, 4-Bromo-N-[4-(diethylamino)benzylidene]aniline, the dihedral angles between its two benzene rings were found to be 60.4 (2)° and 61.0 (2)° nih.gov. In another structurally analogous compound, 4-Bromo-N-phenylaniline, the dihedral angle between the benzene rings is reported as 52.5 (1)° nih.gov. These values suggest that the phenyl rings in this compound are also significantly twisted relative to each other.

Table 1: Representative Dihedral Angles in Structurally Similar Compounds This table provides data from analogous compounds to illustrate typical conformational parameters, as specific experimental data for this compound is not available in the provided sources.

CompoundDihedral Angle (°)Reference
4-Bromo-N-[4-(diethylamino)benzylidene]aniline60.4 (2) and 61.0 (2) nih.gov
4-Bromo-N-phenylaniline52.5 (1) nih.gov
4-Bromo-4′-(dimethylamino)stilbene50.5 (3) researchgate.net

Quantum Chemical Investigations

Quantum chemical calculations offer profound insights into the molecular properties of this compound that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the most stable three-dimensional geometry of a molecule. Through geometry optimization, the lowest energy conformation of this compound can be determined. These calculations provide optimized bond lengths, bond angles, and dihedral angles. Such studies are foundational, as the optimized geometry is the basis for all further computational analyses, including FMO, MESP, and NLO properties researchgate.net.

Frontier Molecular Orbital (FMO) Analysis and Global/Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability nih.gov. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylmethylene-benzenamine moiety.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the imine C=N bond and the associated phenyl rings.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors and Their Significance This table defines key reactivity descriptors derived from FMO analysis. Specific calculated values for this compound are dependent on the computational method and are not available in the provided sources.

DescriptorFormulaSignificance
Ionization Energy (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Global Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ2 / (2η)Quantifies the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule wolfram.com. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the imine group and the electronegative bromine atom due to their lone pairs of electrons mdpi.com.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms.

Green Regions: Represent neutral or near-zero potential.

The MESP map provides a clear and intuitive guide to the molecule's reactive sites and intermolecular interaction patterns mdpi.com.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts liverpool.ac.uk. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is commonly done using the Gauge-Including Atomic Orbital (GIAO) method.

Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, the aromatic protons would be expected to resonate in the range of δ 7.0-8.0 ppm, with their exact shifts influenced by the electronic effects of the bromo substituent and the diphenylmethylene group organicchemistrydata.org.

Table 3: Predicted ¹H NMR Chemical Shifts The following are hypothetical predicted chemical shifts based on general principles. Actual computational results are not available in the provided sources.

Proton EnvironmentPredicted Chemical Shift (ppm)
Aromatic Protons (Diphenyl Rings)7.20 - 7.60
Aromatic Protons (Bromophenyl Ring)7.00 - 7.80

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods can predict these properties by applying a finite electric field and calculating the change in the molecule's dipole moment dtic.mil.

The most important parameter for second-order NLO materials is the first hyperpolarizability (β). Molecules with large β values typically possess a strong charge-transfer character, often facilitated by an electron donor-acceptor system connected by a π-conjugated bridge. The structure of this compound, with its extensive π-system, suggests it may exhibit NLO properties. Calculations would quantify its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material dtic.mil.

Table 4: Calculated NLO Properties This table outlines the NLO parameters that would be calculated. Specific values for this compound are not available in the provided sources.

ParameterSymbolSignificance
Dipole MomentμMeasures the overall polarity of the molecule.
PolarizabilityαThe ease with which the electron cloud is distorted by an electric field.
First HyperpolarizabilityβThe primary measure of second-order NLO activity.

Applications of 4 Bromo N Diphenylmethylene Benzenamine and Its Derivatives

Contribution to Functional Materials Science

The molecular architecture of 4-bromo-N-(diphenylmethylene)benzenamine derivatives provides a robust platform for the development of functional organic materials. The presence of the bromine atom allows for post-synthesis modification through various cross-coupling reactions, enabling the construction of complex, π-conjugated systems.

Building Blocks for Polymeric and Oligomeric Functional Materials with Electronic Properties

The bromo-aniline moiety is a key functional handle that allows these molecules to act as building blocks for larger, electronically active structures. The bromine atom serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic electronics synthesis. researchgate.net This methodology enables the formation of new carbon-carbon bonds, effectively extending the π-conjugated system of the molecule.

A pertinent example is seen in the synthesis of derivatives like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. mdpi.comresearchgate.netnih.gov In a key synthetic step, this imine is formed by the condensation of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde. mdpi.comnih.gov The resulting compound, which features a bromo-aniline unit similar to the title compound, is then subjected to a Palladium(0)-catalyzed Suzuki cross-coupling reaction with various arylboronic acids. mdpi.comresearchgate.netnih.gov This reaction selectively replaces the bromine atom on the thiophene (B33073) or aniline (B41778) ring with other functional aryl groups, creating a range of new molecules with tailored electronic and non-linear optical properties. mdpi.comresearchgate.net The efficiency of this process highlights the utility of the bromo-aniline framework as a programmable building block.

The yields of such Suzuki coupling reactions demonstrate the viability of this synthetic route for creating complex functional molecules from simpler bromo-aniline based precursors.

Table 1: Synthesis Yields of Functionalized Imines via Suzuki Cross-Coupling Data derived from studies on (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline. nih.gov

ReactantCoupling Partner (Arylboronic Acid)ProductYield (%)
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorobenzene boronic acidThiophene-based imine 4a44
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorobenzene boronic acidThiophene-based imine 4b51

Applications in Optoelectronic Devices and Organic Electronics

Organic materials are central to the development of next-generation optoelectronic devices due to their potential for low-cost fabrication, mechanical flexibility, and tunable properties. researchgate.net Aromatic amines, particularly triphenylamine (B166846) and its derivatives, are well-known for their hole-transporting capabilities and are frequently incorporated into materials for organic light-emitting diodes (OLEDs), perovskite solar cells, and electrochromic devices. researchgate.netmdpi.com

While direct applications of this compound in devices are not extensively documented, its structural motifs are highly relevant. The core aniline structure can be elaborated into more complex systems like triphenylamines. For instance, studies on triphenylamine-based aromatic poly(amide-imide)s have shown that these materials exhibit excellent electrochemical stability and distinct electrochromic behavior. mdpi.com These polymers can be synthesized from diamine monomers and can switch between different color states upon electrochemical oxidation and reduction, making them suitable for applications in smart windows and displays. mdpi.com The incorporation of amine functionalities is crucial for these properties, and the bromo-aniline scaffold represents a key starting point for synthesizing such advanced materials.

Development of Sensors and Probes

Schiff bases, characterized by their imine (-C=N-) functional group, are widely recognized for their ability to coordinate with metal ions. This property is fundamental to their application in chemical sensing. The interaction between the imine nitrogen and a metal ion can lead to significant changes in the molecule's photophysical properties, such as its absorption or fluorescence spectrum. This change can be harnessed to detect the presence and concentration of specific analytes.

Furthermore, the photochromic properties observed in some Schiff bases, where the molecule undergoes a reversible color change upon exposure to light, can be exploited in the design of radiation intensity sensors and optical data storage systems. mdpi.com Although specific sensor applications for this compound have not been detailed, its inherent Schiff base structure provides the necessary functional group for metal ion coordination, suggesting its potential as a foundational component for new chemosensors.

Role in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The design of these ligands is critical as it dictates the structure, reactivity, and potential applications of the resulting metal complex.

Ligand Design for Transition Metal Complexes

The imine nitrogen of the Schiff base functional group in this compound and its analogues is a Lewis basic site, capable of donating its lone pair of electrons to a metal center. This makes it an effective coordination site. In derivatives where other donor atoms are present, such as the nitrogen in a pyridine (B92270) ring, the molecule can act as a bidentate (two-toothed) or multidentate ligand, binding to the metal at multiple points to form a stable chelate ring.

Research on the related ligand 4-bromo-N-((pyridin-2-yl)methylene)benzenamine (bpma) has demonstrated its ability to form stable complexes with a variety of late transition metals, including cobalt(II), copper(II), zinc(II), and cadmium(II). X-ray crystallography of these complexes revealed dinuclear structures where two metal centers are bridged by halogen atoms, and each metal atom is coordinated by the two nitrogen atoms of the bpma ligand. The resulting metal centers adopt a distorted five-coordinate trigonal bipyramidal geometry. This work exemplifies how bromo-aniline based Schiff bases can be designed as effective N,N-bidentate ligands for constructing intricate coordination compounds.

Catalytic Applications of Metal-Imine Complexes

Metal-imine complexes are not just of structural interest; they are also widely explored for their catalytic activity. The electronic environment around the metal center, which is fine-tuned by the ligand, can enable the metal to catalyze a variety of organic transformations. Many Schiff base complexes have been shown to be effective catalysts in processes such as polymerization, oxidation, and reduction. mdpi.com

The metal complexes formed with the 4-bromo-N-((pyridin-2-yl)methylene)benzenamine ligand have been successfully employed as catalysts for the polymerization of methyl methacrylate (B99206) (MMA). These complexes, when activated, were found to produce poly(methyl methacrylate) (PMMA). This demonstrates a direct application where a metal complex derived from a bromo-aniline Schiff base ligand facilitates a key industrial polymerization reaction, underscoring the functional role of these compounds in catalysis.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) involving Imine Ligands

The field of supramolecular chemistry and the development of Metal-Organic Frameworks (MOFs) heavily rely on the principles of molecular self-assembly, where carefully designed molecular components spontaneously organize into well-defined, higher-order structures. Imine-containing compounds, also known as Schiff bases, are a versatile class of ligands utilized in the construction of these complex architectures. The formation of the imine (C=N) bond is often reversible, which allows for error correction and the formation of thermodynamically stable crystalline products.

While direct studies on the application of This compound in supramolecular assembly or as a primary ligand in MOs are not extensively documented in publicly available research, the structural motifs of this compound are highly relevant to this field. The diphenylmethylene group provides a bulky, three-dimensional structure that can influence the packing and formation of cavities in supramolecular assemblies. The bromo-substituted aniline moiety offers a site for halogen bonding, a significant non-covalent interaction that can be exploited in crystal engineering to direct the assembly of molecules into desired architectures.

The incorporation of imine functionalities into the porous cages of MOFs is a well-established strategy. nih.gov These imine groups can serve as active sites for applications in sensing, catalysis, and gas separation. Research on related systems demonstrates that metal complexes can be readily formed with bromo-substituted imine ligands. For instance, complexes of cobalt(II), copper(II), zinc(II), and cadmium(II) have been synthesized with the analogous ligand, 4-bromo-N-((pyridin-2-yl)methylene)benzenamine. researchgate.net This underscores the potential of This compound and its derivatives to act as ligands for the construction of novel MOFs. The presence of the bromine atom could also facilitate post-synthetic modification of the MOF, allowing for the introduction of further functionalities.

Feature of Imine LigandsRelevance to Supramolecular Chemistry and MOFs
Imine (C=N) Bond Provides a rigid and planar linkage, contributing to the predictability of the final structure. Its reversible formation aids in the self-correction process during crystal growth.
Aromatic Rings Participate in π-π stacking interactions, which are crucial for the stability and dimensionality of the supramolecular assembly or MOF.
Substituents (e.g., Bromo) Can engage in specific intermolecular interactions like halogen bonding, directing the self-assembly process and influencing the network topology.
Bulky Groups (e.g., Diphenylmethylene) Create steric hindrance that can be used to control the coordination environment around a metal center and to form porous structures.

Mechanistic Insights into Biological Activity and Molecular Interactions

The imine functional group is a common feature in many biologically active compounds, and derivatives of benzenamine are known to exhibit a wide range of pharmacological effects. While specific and detailed research on the biological activity of This compound is limited, we can infer potential areas of interest and research approaches based on studies of structurally similar molecules.

Target Identification and Binding Mode Analysis (e.g., Enzyme Inhibition Mechanisms via Molecular Docking)

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. mdpi.com This technique is instrumental in identifying potential biological targets for a compound and elucidating its binding mode at the atomic level. For a compound like This compound , molecular docking studies could be employed to screen a wide range of enzymes and receptors to identify potential targets.

A study on the structurally related compound, 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, utilized molecular docking to investigate its interactions with potential biological targets. researchgate.net This demonstrates the applicability of such computational methods to this class of compounds. The diphenylmethylene moiety would likely engage in hydrophobic interactions within a protein's binding pocket, while the bromo-substituted phenyl ring could form halogen bonds or other specific interactions. The imine nitrogen can act as a hydrogen bond acceptor.

Potential enzyme classes that could be targeted by This compound and its derivatives include, but are not limited to, kinases, proteases, and oxidoreductases, which are often implicated in various diseases. A hypothetical molecular docking study would involve:

Preparation of the Ligand Structure: Building the 3D structure of This compound and optimizing its geometry.

Selection of Protein Targets: Choosing a panel of relevant protein structures from the Protein Data Bank (PDB).

Docking Simulation: Using software to predict the binding poses and affinities of the ligand to the selected targets.

Analysis of Interactions: Visualizing and analyzing the binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The results of such studies would provide valuable hypotheses about the compound's mechanism of action, which could then be validated through experimental assays.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives with Mechanistic Emphasis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.govnih.gov For This compound , a systematic SAR study would involve the synthesis and biological evaluation of a library of analogues.

Key structural features that could be varied include:

Position and Nature of the Halogen: Replacing the bromine atom with other halogens (F, Cl, I) or moving it to the ortho or meta positions on the aniline ring would probe the importance of the halogen bond and electronic effects.

Substitution on the Phenyl Rings of the Diphenylmethylene Group: Introducing electron-donating or electron-withdrawing groups on these rings would modulate the electronics and steric bulk of this part of the molecule.

Modification of the Imine Linkage: While more synthetically challenging, modifications to the imine bond could be explored.

The biological data obtained from these analogues would be correlated with their structural features to build an SAR model. This model would provide insights into the key structural requirements for a particular biological activity and help to understand the mechanism of action at a molecular level. For example, if derivatives with a bromine atom consistently show higher activity than their non-brominated counterparts, it would suggest a crucial role for the halogen in target binding.

Structural ModificationPotential Impact on Biological Activity
Varying the halogen (F, Cl, Br, I)Modulates halogen bond strength, lipophilicity, and electronic properties.
Changing substituent position (ortho, meta, para)Alters the overall shape and dipole moment of the molecule, affecting binding to the target.
Adding substituents to the diphenylmethylene ringsInfluences steric fit and electronic interactions within the binding site.

Rational Design and Synthesis of Bioactive Analogues based on Mechanistic Understanding

The insights gained from target identification, binding mode analysis, and SAR studies form the basis for the rational design of new, more potent, and selective bioactive analogues. scilit.commdpi.com Once a biological target and a plausible binding mode for This compound are identified, medicinal chemists can use this information to design new molecules with improved properties.

For example, if molecular docking reveals an unoccupied hydrophobic pocket near the bromo-substituent, new analogues could be designed with larger hydrophobic groups at that position to fill the pocket and increase binding affinity. Similarly, if a hydrogen bond donor on the protein is not interacting with the ligand, a hydrogen bond acceptor could be introduced into the ligand at the appropriate position to form a new favorable interaction.

The synthesis of these rationally designed analogues would likely follow established synthetic routes for imine formation, typically involving the condensation of a substituted benzophenone (B1666685) with a substituted aniline. The newly synthesized compounds would then be subjected to biological testing, and the results would be used to refine the SAR model and guide the next round of design and synthesis in an iterative process. This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Future Prospects and Research Challenges

Development of Sustainable and Economical Synthetic Pathways for Brominated Imines

The traditional synthesis of imines often involves the condensation of amines and carbonyl compounds, which can be reversible and may require the removal of water, often with dehydrating agents or azeotropic distillation in toxic solvents. indexcopernicus.comnih.gov The development of greener, more atom-economical, and cost-effective synthetic routes is paramount for the broader utility of 4-bromo-N-(diphenylmethylene)benzenamine and related brominated imines.

Future research will likely focus on several key areas:

Catalytic Aerobic Oxidation: The direct synthesis from amines via transition metal-catalyzed aerobic oxidation is a promising green alternative. researchgate.netrsc.org Using air as the oxidant and earth-abundant metals like iron or copper as catalysts offers a direct, practical, and more environmentally friendly approach compared to stoichiometric oxidants. researchgate.netorganic-chemistry.orgresearchgate.net

Solvent-Free and Alternative Solvent Systems: Eliminating hazardous organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions, often combined with microwave irradiation or pressure reduction techniques, has shown quantitative yields for some imines. scirp.orgscirp.org Additionally, the use of environmentally benign solvents like water or supercritical carbon dioxide (sc-CO₂) is gaining traction. digitellinc.comchemistryviews.org sc-CO₂ is particularly attractive as it is non-toxic, non-flammable, and can act as both a solvent and a promoter, with the in-situ formed carbonic acid autocatalyzing the reaction. chemistryviews.org

Heterogeneous Catalysis: The use of recyclable solid catalysts, such as Amberlyst® 15, simplifies product purification and reduces waste. peerj.com Developing robust and efficient heterogeneous catalysts for the synthesis of brominated imines could significantly improve the economic viability and environmental footprint of the process. peerj.com

Synthesis StrategyCatalyst/ConditionsKey AdvantagesResearch Focus
Aerobic Oxidation Iron or Copper Catalysts, AirHigh atom economy, uses air as a safe oxidant. researchgate.netorganic-chemistry.orgImproving catalyst efficiency and substrate scope.
Alternative Solvents Supercritical CO₂, WaterReduces use of toxic organic solvents, potential for autocatalysis. digitellinc.comchemistryviews.orgOptimizing reaction conditions (pressure, temperature).
Solvent-Free Synthesis Pressure Reduction, MicrowaveEliminates solvent waste, often high yields. indexcopernicus.comscirp.orgscirp.orgBroadening applicability to less reactive substrates.
Heterogeneous Catalysis Amberlyst® 15Catalyst is recyclable, easy product separation. peerj.comDesigning more active and stable solid catalysts.

Exploration of Novel Reactivity and Unconventional Transformations of the Imine and Aryl Halide Moieties

The dual functionality of this compound—the electrophilic/nucleophilic character of the imine and the reactive C-Br bond—opens avenues for complex molecular construction. Future research should explore novel transformations that leverage both reactive sites, either sequentially or in tandem.

Tandem Catalysis: A significant challenge and opportunity lie in designing tandem catalytic reactions where both the imine and the aryl halide participate. For instance, a palladium-catalyzed process could involve carbonylation of the aryl halide to form a reactive intermediate that subsequently undergoes a cycloaddition with the imine moiety. rsc.org Such one-pot, multi-component reactions are highly efficient for building complex molecular scaffolds from simple precursors. nih.govrsc.org

Unconventional C-N Coupling: While traditional Buchwald-Hartwig and Chan-Lam couplings are effective for C-N bond formation, exploring transition-metal-free amination reactions of the aryl halide portion is a key area for sustainable chemistry. acs.orgorganic-chemistry.org Theoretical studies suggest that the energetics of such reactions are highly dependent on substituents, providing a roadmap for optimizing conditions. acs.org

Exploiting Imine Reactivity: The imine group is a versatile functional handle. nih.govacs.org Research into its participation in novel cycloaddition reactions (beyond well-known examples), asymmetric transformations to introduce chirality, and reactions as a 1,3-dipole precursor could yield a diverse range of nitrogen-containing heterocyclic compounds. nih.govrsc.org The reactivity can be finely tuned by the substituents on both the aldehyde and amine precursors. nih.gov

Advanced Computational Modeling for Predictive Material Design and Targeted Molecular Interactions

Computational chemistry is an indispensable tool for accelerating materials discovery by predicting molecular properties and guiding experimental efforts. researchgate.net For a molecule like this compound, computational modeling can provide critical insights.

Predictive Material Properties: Using methods like Density Functional Theory (DFT), researchers can predict key electronic and photophysical properties. nih.govumich.edu This includes calculating the HOMO-LUMO gap, predicting absorption and emission spectra, and understanding the nature of excited states, which is crucial for designing materials for optoelectronic applications. umich.edubohrium.com

Modeling Intermolecular Interactions: The bromine atom can participate in halogen bonding, a strong non-covalent interaction that can be exploited for crystal engineering and the design of self-assembling materials. umich.edu Computational models can simulate these interactions, predicting crystal packing and the resulting bulk material properties. researchgate.netnih.gov Hirshfeld surface analysis, for example, can quantify intermolecular contacts within a crystal structure. nih.gov

Reaction Mechanism Elucidation: Computational studies can map out the reaction pathways for the novel transformations discussed in section 6.2. acs.orgacs.org By calculating the Gibbs free energy barriers for different potential mechanisms, researchers can understand why certain products are formed and how to optimize conditions to favor a desired outcome. acs.org

Computational MethodApplication AreaPredicted Properties/Insights
Density Functional Theory (DFT) Material DesignHOMO/LUMO energies, electronic spectra, excited state properties. nih.govumich.edu
Hirshfeld Surface Analysis Crystal EngineeringQuantification of intermolecular interactions (e.g., halogen bonding). nih.gov
Transition State Theory Reaction MechanismsActivation energy barriers, reaction pathways, thermodynamic favorability. acs.orgacs.org

Integration into Advanced Smart Materials and Responsive Systems

The structural motifs within this compound suggest its potential as a building block for advanced functional materials. The diphenylmethylene moiety is related to components used in aggregation-induced emission (AIE) materials, while the bromo-aniline portion is a common precursor in organic electronics.

Future research should aim to integrate this compound or its derivatives into:

Optoelectronic Devices: The aryl amine structure is a core component of hole-transport materials in Organic Light-Emitting Diodes (OLEDs). The bromo-functionality provides a handle for further cross-coupling reactions to extend conjugation and tune electronic properties.

Chemosensors: The imine bond can be susceptible to hydrolysis or can act as a binding site for specific analytes. This reactivity could be harnessed to design chemosensors where interaction with a target molecule induces a change in fluorescence or color.

Responsive Polymers: By incorporating this molecule as a monomer or a functional pendant group into a polymer chain, it may be possible to create materials that respond to external stimuli such as light, pH, or electric fields, leveraging the reactivity of the imine and the electronic nature of the aromatic systems.

Addressing Scalability and Environmental Impact in Potential Industrial Applications

For any compound to move from academic curiosity to industrial reality, the synthesis must be scalable, safe, and environmentally sustainable. While green chemistry principles guide laboratory-scale synthesis, the challenges are magnified during scale-up.

Process Intensification: Future work must focus on moving from batch processing to continuous flow reactors. Flow chemistry can offer better control over reaction parameters (temperature, pressure), improve safety, and increase throughput, which is crucial for industrial production.

Reducing Reliance on Precious Metals: Many efficient cross-coupling and imine formation reactions rely on precious metal catalysts like palladium or rhodium. researchgate.netrsc.orgacs.org A key challenge is the development of equally effective catalysts based on more abundant and less toxic first-row transition metals like iron, copper, or nickel, which would drastically reduce the cost and environmental concern of large-scale synthesis. researchgate.netresearchgate.netnih.gov

Q & A

Q. What synthetic routes are most effective for preparing 4-Bromo-N-(diphenylmethylene)benzenamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between brominated aniline derivatives and ketones or aldehydes. For example, a Schiff base formation reaction using 4-bromoaniline and benzophenone derivatives under reflux conditions with acid catalysis (e.g., acetic acid) is common. Optimization involves controlling stoichiometry (1:1 molar ratio of amine to carbonyl compound), solvent selection (e.g., ethanol or toluene), and reaction time (typically 12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield and purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and confirm imine bond formation (δ ~8.3 ppm for C=N-H in 1^1H NMR).
  • X-ray Crystallography : Resolves molecular geometry, bond angles, and packing structures. For example, orthorhombic crystal systems (space group Pbcn) with unit cell parameters (e.g., a = 21.9588 Å, b = 11.0866 Å) provide atomic-level precision .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 276.13 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Density Functional Theory (DFT) calculations show that electron-withdrawing effects from the bromine stabilize the transition state, lowering activation energy. Experimental validation involves kinetic studies (e.g., monitoring reaction rates with aryl boronic acids) and comparing yields with non-brominated analogs. Contradictions in reactivity (e.g., steric hindrance vs. electronic activation) require multivariate analysis .

Q. What computational strategies are used to predict the biological interactions of this compound with enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina simulates ligand-receptor binding. For example, docking into the active site of cytochrome P450 enzymes reveals potential metabolic pathways.
  • QSAR Modeling : Parameters like logP (lipophilicity), polar surface area, and H-bond donors/acceptors are correlated with bioactivity. Validation against experimental IC50_{50} values (e.g., enzyme inhibition assays) refines predictive accuracy .

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

  • Methodological Answer : Systematic analysis of variables (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) identifies critical factors. For example, conflicting data on Buchwald-Hartwig amination efficiency may arise from trace moisture in solvents. Replicating reactions under inert atmospheres (argon/glovebox) and characterizing intermediates (via 11^{11}C radiolabeling, as in radiochemical synthesis ) reduces variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N-(DIPHENYLMETHYLENE)BENZENAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.